molecular formula C21H33N3O4S B2508686 N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide CAS No. 898450-76-5

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide

Cat. No.: B2508686
CAS No.: 898450-76-5
M. Wt: 423.57
InChI Key: NYFVZVTXTDAONF-UHFFFAOYSA-N
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Description

This compound is characterized by its complex structure, which includes a mesitylsulfonyl group, a piperidine ring, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of a strong base and a suitable solvent under controlled temperature conditions.

    Introduction of the Mesitylsulfonyl Group: The mesitylsulfonyl group is introduced via sulfonylation, where mesitylene is reacted with a sulfonyl chloride in the presence of a base.

    Coupling with Oxalamide: The final step involves coupling the mesitylsulfonyl piperidine intermediate with an oxalamide derivative. This step typically requires the use of coupling reagents such as carbodiimides and may be carried out under inert atmosphere conditions to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and implementing continuous flow techniques to enhance efficiency. Quality control measures such as chromatography and spectroscopy are employed to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxalamide moiety to amines.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Tetrahydrofuran (THF), dichloromethane (DCM), dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific biological pathways.

    Chemical Biology: It can be used as a probe to study the interactions between small molecules and biological macromolecules.

    Material Science: The compound’s properties may be exploited in the development of new materials with specific chemical functionalities.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenyloxalamide
  • N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-phenethyloxalamide

Uniqueness

Compared to similar compounds, N1-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)-N2-propyloxalamide stands out due to its specific combination of functional groups, which confer unique chemical properties. The presence of the mesitylsulfonyl group enhances its stability and reactivity, while the piperidine ring provides a rigid framework that can influence its biological activity. The oxalamide moiety allows for versatile chemical modifications, making it a valuable scaffold for further derivatization.

Properties

IUPAC Name

N-propyl-N'-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-5-10-22-20(25)21(26)23-11-9-18-8-6-7-12-24(18)29(27,28)19-16(3)13-15(2)14-17(19)4/h13-14,18H,5-12H2,1-4H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYFVZVTXTDAONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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